
4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine is a brominated aromatic diamine with potential applications in various fields such as pharmaceuticals, dyes, and polymers. While the provided papers do not directly discuss this compound, they do provide insights into related brominated aromatic compounds and their synthesis, which can be informative for understanding the synthesis and properties of 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine.
Synthesis Analysis
The synthesis of brominated aromatic compounds typically involves halogenation reactions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene is achieved through diazotization and bromination of 3,4-dimethylbenzenamine . Similarly, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water . These methods suggest that the synthesis of 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine could also involve halogenation, possibly through a bromination reaction of a suitable precursor, followed by the introduction of the butyl and methylamine groups.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is characterized using various spectroscopic techniques. For example, the structure of 1,2-bis(bromomethyl)-4-fluorobenzene was confirmed by GC-MS and 1H NMR , while 1-bromo-2,4-dinitrobenzene was characterized by IR and NMR spectrometry . These techniques would also be applicable to determine the molecular structure of 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine, ensuring the correct placement of bromo, butyl, and methyl groups on the benzene ring.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds is influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The papers provided do not detail specific reactions for the compounds synthesized, but it can be inferred that 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine would likely undergo similar reactions, such as coupling with other aromatic compounds or participation in cross-coupling reactions to form more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are often determined by their molecular structure. For instance, the introduction of tert-butyl side groups in polyimides derived from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene results in a low dielectric constant, low moisture absorption, and high glass transition temperature . These properties suggest that the physical and chemical properties of 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine would also be influenced by its substituents, potentially leading to unique solubility, thermal stability, and dielectric properties.
Scientific Research Applications
Material Science and Polymer Research
The unique chemical properties of aromatic diamines, similar to the specified compound, enable their use in the development of materials with specific characteristics such as low dielectric constants, high thermal stability, and enhanced mechanical properties. For instance, new polyimides (PIs) containing tert-butyl side groups synthesized from diamines demonstrate low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, indicating their potential for use in electronics and as high-performance engineering plastics (Chern & Tsai, 2008). Similarly, a study on poly(amide–imide)s (PAIs) derived from diamines showed that these polymers possess excellent solubility and mechanical properties, suitable for creating durable films and coatings (Yang & Wei, 2001).
Chemical Synthesis and Reactivity Studies
Research into the reactivity and applications of aromatic diamines in chemical synthesis is significant. Studies have explored the solvent effects on reactions involving similar structures, indicating the influence of solvent composition on reaction outcomes, such as lithium-bromine exchange reactions. This knowledge contributes to optimizing synthetic routes in organic chemistry (Bailey, Luderer, & Jordan, 2006).
Anti-inflammatory and Pharmacological Research
Even though the request excludes drug-related information, it's worth noting that compounds structurally related to 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine have been investigated for their anti-inflammatory properties. Such studies highlight the compound's potential as a pharmacological tool in understanding and possibly treating inflammation-related conditions, showcasing the broader utility of chemical research beyond immediate applications (Min et al., 2004).
properties
IUPAC Name |
4-bromo-1-N-butyl-1-N-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2/c1-3-4-7-14(2)11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXMXQSBTUIJKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

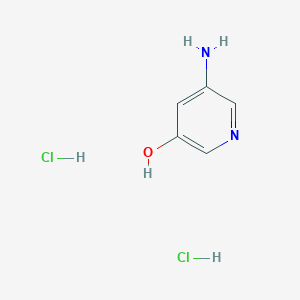
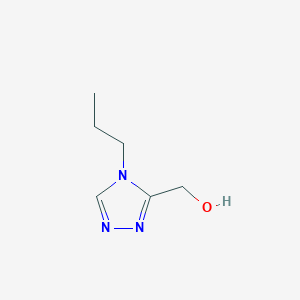
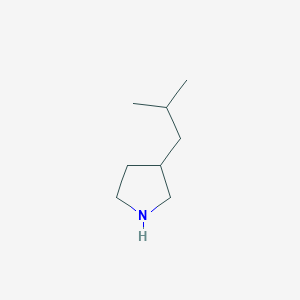
![2-Benzyl-2,8-diazaspiro[4.5]decane](/img/structure/B1292078.png)
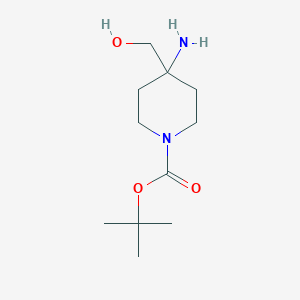
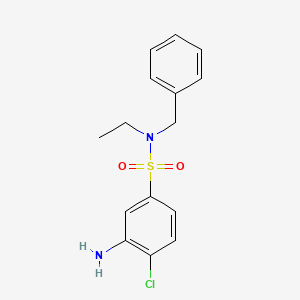
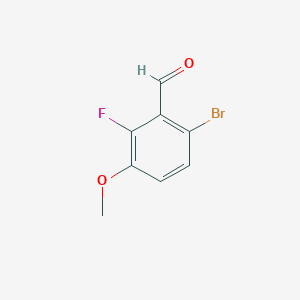
![1-[(Aminooxy)methyl]-3-fluorobenzene hydrochloride](/img/structure/B1292086.png)
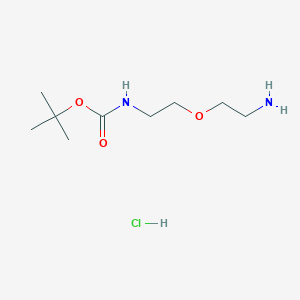
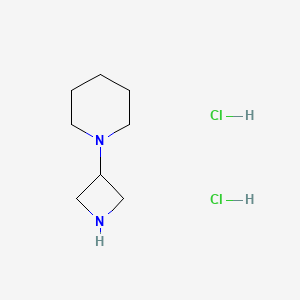
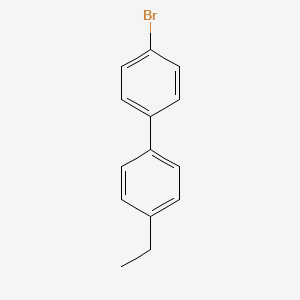
![Ethyl 2-[(but-3-en-1-yl)amino]acetate](/img/structure/B1292093.png)
![4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide](/img/structure/B1292102.png)
